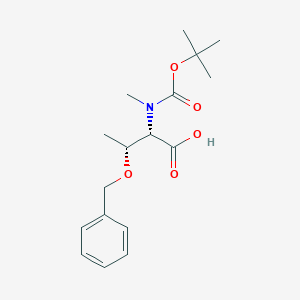

Boc-MeThr(Bzl)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNYZJGZSJUGU-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427133 | |

| Record name | Boc-N-Me-Thr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64263-80-5 | |

| Record name | Boc-N-Me-Thr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-MeThr(Bzl)-OH chemical properties

An In-Depth Technical Guide to N-α-Boc-N-α-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH]

Introduction

N-α-Boc-N-α-methyl-O-benzyl-L-threonine, abbreviated as this compound, is a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly in the field of drug discovery and development. The presence of the N-methyl group introduces conformational constraints and metabolic stability to the resulting peptide, while the Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) groups provide orthogonal protection for the α-amino and side-chain hydroxyl functionalities, respectively. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and use, and logical workflows for its application in solid-phase peptide synthesis (SPPS).

While specific experimental data for this compound is not widely published, this guide consolidates information from analogous N-methylated and O-benzylated amino acid derivatives to provide a robust technical overview for researchers and scientists.

Core Chemical & Physical Properties

The properties of this compound are determined by its constituent protecting groups and the threonine backbone. The data presented below is a combination of predicted values and data from closely related compounds, such as Boc-Thr(Bzl)-OH and other N-methylated amino acid derivatives.

Structural and General Data

| Property | Value | Source |

| Compound Name | N-α-Boc-N-α-methyl-O-benzyl-L-threonine | N/A |

| Abbreviation | This compound | N/A |

| Molecular Formula | C₁₇H₂₅NO₅ | N/A |

| Molecular Weight | 323.39 g/mol | [1] |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a white to off-white powder | [2][3] |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Melting Point | Expected to be similar to Boc-Thr(Bzl)-OH (110 - 120 °C) | [2] |

| Optical Rotation [α]²⁰/D | Data not available; expected to vary from Boc-Thr(Bzl)-OH | N/A |

| Solubility | Soluble in organic solvents like DMF, DCM, and Methanol | |

| Storage Conditions | Store at 0 - 8 °C to ensure stability | [2][3] |

Experimental Protocols

Detailed experimental procedures for the synthesis and application of this compound are provided below. These protocols are based on established methodologies for the synthesis of similar protected amino acids and their use in peptide synthesis.

Protocol 1: Synthesis of this compound

The synthesis of N-methylated amino acids can be challenging. One common route involves the formation and subsequent reduction of an oxazolidinone intermediate from the corresponding non-methylated precursor, Boc-Thr(Bzl)-OH.[4]

Materials:

-

Boc-Thr(Bzl)-OH

-

Paraformaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Oxazolidinone Formation:

-

To a solution of Boc-Thr(Bzl)-OH (1 equivalent) in toluene, add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-TsOH.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxazolidinone intermediate.

-

-

Reductive Cleavage to N-Methylated Product:

-

Dissolve the crude oxazolidinone in a 1:1 mixture of DCM and TFA at 0 °C.

-

Add triethylsilane (2-3 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Protocol 2: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling cycle within the Boc/Bzl SPPS strategy.[5][6]

Materials:

-

H-Peptide-Resin (with a free N-terminal amine)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activator

-

1-Hydroxybenzotriazole (HOBt) (if using DCC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the N-terminal Boc group.[6]

-

Wash the resin with DCM (3 times), Isopropanol (1 time), and DCM (3 times).

-

-

Neutralization:

-

Wash the resin with DCM (3 times).

-

Add a solution of 10% DIPEA in DCM and agitate for 5 minutes. Repeat once.

-

Wash the resin with DCM (5 times) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes at 0 °C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Boc-SPPS cycle for one amino acid addition.

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing peptides with enhanced properties:

-

Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the in vivo half-life of the peptide therapeutic.

-

Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, which can lock the peptide into a specific, biologically active conformation, potentially increasing receptor affinity and selectivity.[2]

-

Improved Membrane Permeability: The increased lipophilicity from the methyl and benzyl groups can sometimes enhance the ability of a peptide to cross cell membranes.

This derivative is particularly useful in the Boc/Bzl SPPS strategy, a classical method that remains relevant for the synthesis of certain complex or hydrophobic peptides where the alternative Fmoc/tBu strategy may be problematic.[5][7] The final deprotection and cleavage from the resin typically require strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 0 - 8 °C.[2][3]

-

Hazards: May cause skin and eye irritation. The hazardous decomposition products include oxides of carbon and nitrogen.[10] In case of fire, use carbon dioxide or a dry chemical extinguisher.[10]

This technical guide provides a foundational understanding of this compound for its effective use in peptide synthesis and drug development endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. reddit.com [reddit.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis and Purification of Boc-MeThr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine, commonly referred to as Boc-MeThr(Bzl)-OH, is a valuable N-methylated and side-chain protected amino acid derivative. Its incorporation into peptide chains can significantly enhance the metabolic stability and cell permeability of peptide-based therapeutics by shielding the amide bond from enzymatic degradation and increasing lipophilicity. The N-methyl group also introduces conformational constraints that can be crucial for optimizing receptor binding affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and expected quantitative data to aid researchers in its preparation.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be extrapolated from its precursor, Boc-Thr(Bzl)-OH, and other similar protected amino acids.

| Property | Expected Value | Notes |

| Molecular Formula | C₁₇H₂₅NO₅ | Calculated based on structure. |

| Molecular Weight | 323.39 g/mol | Calculated based on structure. |

| Appearance | White to off-white solid or viscous oil | Similar to other Boc-protected amino acids, which can often be isolated as oils or low-melting solids before rigorous purification.[1] |

| Solubility | Soluble in methanol, ethanol, DCM, THF, ethyl acetate | Expected to be soluble in a range of common organic solvents. |

| Storage Temperature | 2-8°C | Recommended storage condition for protected amino acids to prevent degradation. |

| Optical Rotation | Data not available | The specific rotation would need to be determined experimentally. For comparison, the precursor Boc-Thr(Bzl)-OH has a reported [α]²⁵/D of +13.5 to +18.5° (c=1 in methanol). |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the commercially available L-threonine. The first step involves the protection of the α-amino and hydroxyl groups to form the key intermediate, Boc-Thr(Bzl)-OH. This is followed by the selective N-methylation of the Boc-protected amine.

Step 1: Synthesis of the Precursor, Boc-Thr(Bzl)-OH

The initial protection of L-threonine involves the introduction of the tert-butoxycarbonyl (Boc) group at the N-terminus, followed by the benzylation of the side-chain hydroxyl group. While often available commercially, this section details its synthesis for instances where it needs to be prepared in the laboratory.

Experimental Protocol: Synthesis of Boc-Thr(Bzl)-OH

This protocol is based on established methods for the protection of amino acids.

Materials:

-

L-Threonine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water (as a solvent system for Boc protection)

-

Benzyl bromide (Bzl-Br)

-

Sodium hydride (NaH) or another suitable base for benzylation

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF) (as a solvent for benzylation)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Boc Protection of L-Threonine:

-

Dissolve L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution while stirring.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with a non-polar solvent like hexane to remove unreacted Boc₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

-

Extract the product, Boc-Thr-OH, three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Thr-OH, which may be a solid or a viscous oil.

-

-

Benzylation of Boc-Thr-OH:

-

Dissolve the crude Boc-Thr-OH (1.0 eq) in anhydrous THF or DMF.

-

Cool the solution to 0°C.

-

Carefully add sodium hydride (1.1 eq of 60% dispersion in mineral oil) in small portions.

-

Stir the mixture at 0°C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Thr(Bzl)-OH.

-

Step 2: N-Methylation of Boc-Thr(Bzl)-OH

The N-methylation of the Boc-protected amine is the final step to yield the target compound. This procedure is adapted from established protocols for the N-methylation of Boc-amino acids.[2][3]

Experimental Protocol: N-Methylation

Materials:

-

Boc-Thr(Bzl)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (Methyl iodide, MeI)

-

Ethyl acetate (EtOAc)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-Thr(Bzl)-OH (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add iodomethane (a slight excess, e.g., 1.5-2.0 eq) to the solution.

-

Carefully add sodium hydride (a slight excess, e.g., 1.5-2.0 eq of 60% dispersion) in small portions over 1-2 hours. Vigorous gas evolution will be observed.

-

After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove mineral oil.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude product from the synthesis typically requires purification to remove unreacted starting materials, reagents, and byproducts. The two most common methods for purifying protected amino acids are recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for obtaining high-purity crystalline material, provided a suitable solvent system can be found. For Boc-protected amino acids, a common approach is to use a binary solvent system.[4][5]

Solvent Systems:

-

Good solvents: Ethyl acetate, Dichloromethane, Methanol

-

Anti-solvents: Hexane, Heptane, Petroleum ether

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).

-

Slowly add a "anti-solvent" (e.g., hexane) until the solution becomes cloudy.

-

Add a few drops of the "good solvent" back into the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then to 0-4°C to promote crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

For oils or compounds that are difficult to crystallize, silica gel column chromatography is the preferred method of purification.[6]

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The exact ratio will depend on the polarity of the impurities and should be determined by TLC analysis beforehand. A common starting point is a gradient from 10% to 50% ethyl acetate in hexane.

General Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes expected yields and purity data based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and purification efficiency.

| Step | Reaction | Typical Yield (%) | Purity Assessment Method | Expected Purity (%) |

| 1 | Boc Protection of L-Threonine | 85-95 | TLC, NMR | >95 |

| 2 | Benzylation of Boc-Thr-OH | 70-85 | TLC, NMR | >90 (crude) |

| 3 | N-Methylation of Boc-Thr(Bzl)-OH | 70-90 | TLC, NMR | >90 (crude) |

| 4 | Purification by Recrystallization or Column Chromatography | 80-95 (recovery) | HPLC, NMR, Melting Point | >98 |

Mandatory Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Purification Workflow

Caption: Decision workflow for the purification of this compound.

References

- 1. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. column-chromatography.com [column-chromatography.com]

An In-depth Technical Guide to Boc-MeThr(Bzl)-OH (CAS 64263-80-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyloxycarbonyl-N-methyl-O-benzyl-L-threonine, commonly abbreviated as Boc-MeThr(Bzl)-OH, is a synthetically modified amino acid derivative crucial for the assembly of complex peptides. Its unique structure, featuring a methyl group on the alpha-amino nitrogen and a benzyl ether protecting the side-chain hydroxyl group, imparts specific properties to the peptides into which it is incorporated. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).

The N-methylation of the peptide backbone is a key strategy in medicinal chemistry to enhance the pharmacological profile of peptide-based therapeutics. This modification can increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation, potentially leading to higher receptor affinity and selectivity. This compound serves as a valuable building block for introducing these desirable characteristics into a peptide sequence.

Physicochemical and Analytical Data

Quantitative data for this compound is not extensively published. The following tables summarize the available data for the target compound and provide data for the closely related, non-methylated analogue, Boc-Thr(Bzl)-OH, for comparative purposes.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 64263-80-5 |

| Molecular Formula | C₁₇H₂₅NO₅ |

| Molecular Weight | 323.38 g/mol |

| Appearance | White to off-white powder |

| Storage | Sealed in dry, store in freezer, under -20°C[1] |

Table 2: Comparative Physicochemical Properties

| Property | This compound | Boc-Thr(Bzl)-OH (for comparison) |

| CAS Number | 64263-80-5 | 15260-10-3 |

| Molecular Formula | C₁₇H₂₅NO₅ | C₁₆H₂₃NO₅ |

| Molecular Weight | 323.38 g/mol | 309.36 g/mol [2][3] |

| Melting Point | Not available | 110 - 120 °C[3] |

| Optical Rotation [α]D²⁰ | Not available | +13.5 to +18.5 ° (c=1 in methanol)[2] |

| Solubility | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] |

Table 3: Spectroscopic Data (Comparative)

| Data Type | This compound | Boc-Thr(Bzl)-OH (for comparison) |

| ¹H NMR | Not publicly available. | Spectrum available[2] |

| ¹³C NMR | Not publicly available. | Not publicly available. |

| Mass Spectrum | Not publicly available. | Not publicly available. |

| Purity (HPLC) | Not available | ≥ 99%[3] |

Synthesis of this compound

The synthesis of this compound typically involves the N-methylation of the parent amino acid derivative, Boc-Thr(Bzl)-OH. A common method is the use of a strong base and a methylating agent.

Experimental Protocol: N-methylation of Boc-Thr(Bzl)-OH

This protocol is based on the general method for N-methylation of N-tert-butyloxycarbonyl amino acids.

Materials:

-

Boc-Thr(Bzl)-OH

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-Thr(Bzl)-OH (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between EtOAc and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Boc-based SPPS. The incorporation of N-methylated amino acids presents challenges due to steric hindrance, often requiring modified coupling protocols.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a typical coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (for Fmoc-based synthesis, if applicable for deprotection of a previous residue)

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution and add a fresh portion of the TFA/DCM solution. Agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by DMF.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DMF for 2-5 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU or HATU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature. The coupling of N-methylated amino acids is often slower and may require longer reaction times or double coupling.

-

-

Washing: After the coupling is complete (as monitored by a negative Kaiser test or other appropriate methods), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Caption: SPPS workflow for the incorporation of this compound.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved with strong acids.

Experimental Protocol: HF Cleavage

Warning: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers to the resin to protect sensitive residues from side reactions during cleavage.

-

Cool the apparatus to -5 to 0 °C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resulting peptide-resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Precipitate the crude peptide with cold diethyl ether.

-

Isolate the crude peptide by filtration or centrifugation.

-

Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for the final cleavage and deprotection of the peptide.

Conclusion

This compound is a specialized amino acid derivative that plays a significant role in modern peptide chemistry. Its use allows for the site-specific introduction of N-methylation in the peptide backbone, a modification that can confer significant therapeutic advantages. While its incorporation requires optimized protocols to overcome steric hindrance, the potential benefits in terms of proteolytic stability and conformational control make it an invaluable tool for researchers and drug developers in the field of peptide science. Further publication of its specific physicochemical and analytical data would be beneficial to the scientific community.

References

Structure and nomenclature of Boc-MeThr(Bzl)-OH

An In-depth Technical Guide to Boc-MeThr(Bzl)-OH: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-N-methyl-O-benzyl-L-threonine, commonly abbreviated as this compound, is a valuable N-methylated amino acid derivative utilized in the synthesis of peptides. The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry to enhance therapeutic properties. This modification can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and modulate peptide conformation, which can lead to altered receptor binding affinity and biological activity.[1]

This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. It also details experimental protocols for its synthesis and its application in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Structure and Nomenclature

The structure of this compound is characterized by an L-threonine core with three key modifications:

-

A tert-butoxycarbonyl (Boc) group attached to the α-amino group, serving as a temporary protecting group.

-

A methyl (Me) group on the α-amino nitrogen, resulting in an N-methylated amino acid.

-

A benzyl (Bzl) group protecting the hydroxyl function of the threonine side chain.

These protecting groups are instrumental in directing the sequence of amide bond formation during peptide synthesis.

-

IUPAC Name: (2S,3R)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)(methyl)amino]butanoic acid

-

Common Abbreviations: this compound, Boc-N-Me-Thr(Bzl)-OH

-

Synonyms: N-Boc-N-methyl-O-benzyl-L-threonine

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not widely published. The table below includes data for the L-threonine derivative where available, along with data for the closely related D-enantiomer and the non-N-methylated L-threonine analogue for comparison.

| Property | Value | Compound |

| Molecular Formula | C₁₇H₂₅NO₅ | Boc-N-Me-D-Thr(Bzl)-OH[2][3] |

| Molecular Weight | 323.38 g/mol | Boc-N-Me-D-Thr(Bzl)-OH[2] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | 110 - 120 °C | Boc-Thr(Bzl)-OH[4] |

| Optical Rotation | +16 ± 2º (c=1 in MeOH) | Boc-Thr(Bzl)-OH[4] |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate | General observation for similar compounds[5][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of N-methylated amino acids can be achieved through various methods. A common and efficient strategy involves the formation of an oxazolidinone intermediate from the corresponding N-protected amino acid, followed by reductive cleavage.[1]

Protocol: Synthesis via Oxazolidinone Intermediate (General Method)

-

O-Benzylation of Boc-L-threonine:

-

Dissolve Boc-L-threonine in a suitable solvent such as DMF.

-

Add a base (e.g., sodium hydride) portion-wise at 0°C.

-

Add benzyl bromide and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product (Boc-Thr(Bzl)-OH) with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography.

-

-

Oxazolidinone Formation:

-

Condense the resulting Boc-Thr(Bzl)-OH with paraformaldehyde in a solvent like toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure and purify the oxazolidinone intermediate.

-

-

Reductive Ring Opening:

-

Dissolve the purified oxazolidinone in a solvent such as dichloromethane or THF.

-

Add a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., trifluoroacetic acid).

-

Stir the reaction at room temperature until the oxazolidinone is consumed (monitor by TLC).

-

Quench the reaction and perform an aqueous work-up.

-

Purify the final product, this compound, by flash column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.8-3.0 ppm), the α- and β-protons of the threonine backbone, the side-chain methyl protons, and the aromatic protons of the benzyl group (~7.3 ppm).

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the threonine backbone and side chain, the N-methyl carbon, and the carbons of the benzyl group are expected.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the Boc and carboxylic acid groups, and C-H stretches of the aliphatic and aromatic moieties.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 324.18).

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the Boc/Bzl strategy for SPPS.[7] This method utilizes the differential acid lability of the Boc and Bzl protecting groups. The N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl ether on the side chain is cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[8][9]

Protocol: One Coupling Cycle in Boc-SPPS

This protocol describes a single cycle for adding an amino acid to a growing peptide chain on a solid support (e.g., Merrifield resin).

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM and isopropanol, followed by DCM to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM to generate a free amino group.

-

Wash the resin with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to the resin substitution) with a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a solvent like DMF or DCM.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Caption: One cycle of amino acid incorporation in Boc-SPPS.

Final Cleavage

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with strong acid treatment.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) to prevent side reactions.

-

Procedure: The dried peptide-resin is treated with liquid HF at low temperature (e.g., 0°C) for about 1-2 hours. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase HPLC.

Conclusion

This compound is a specialized amino acid derivative that serves as a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptides can significantly enhance their pharmacological properties. The synthetic and application protocols outlined in this guide provide a framework for the effective use of this compound in the development of novel peptide-based therapeutics. Careful synthesis, purification, and characterization are paramount to ensure the successful application of this compound in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(tert-Butoxycarbonyl)-O-benzyl-D-threonine | 69355-99-3 [chemicalbook.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to N-α-Boc-N-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine, commonly referred to as Boc-MeThr(Bzl)-OH. This protected amino acid derivative is a crucial building block in the synthesis of complex peptides and other peptidomimetics, playing a significant role in drug discovery and development. Its N-methylated backbone introduces conformational constraints and resistance to enzymatic degradation, properties highly sought after in the design of therapeutic peptides.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₅[1][2] |

| Molecular Weight | 323.38 g/mol [2] |

| Synonyms | Boc-N-methyl-O-benzyl-D-threonine[1] |

| CAS Number | 226067-37-4[1][2] |

Experimental Protocols

General Synthesis of N-methylated, O-benzylated Threonine:

The synthesis of this compound typically involves a multi-step process starting from a suitable threonine precursor.

-

O-Benzylation of Threonine: The hydroxyl group of the threonine side chain is first protected with a benzyl group, usually via a Williamson ether synthesis using benzyl bromide in the presence of a base.

-

N-Boc Protection: The primary amine of the O-benzyl threonine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

N-Methylation: The final step is the methylation of the Boc-protected amino acid. This can be achieved using various methylating agents, such as methyl iodide, in the presence of a strong base like sodium hydride.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the N-methyl, Boc, and benzyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity of the final product.

Molecular Structure and Functional Groups

The chemical structure of this compound is characterized by several key functional groups that dictate its reactivity and utility in peptide synthesis. The diagram below illustrates the logical relationship between the core threonine structure and its protecting groups.

Caption: Logical relationship of protecting groups to the threonine core.

References

Solubility of N-α-Boc-N-methyl-O-benzyl-L-threonine [Boc-MeThr(Bzl)-OH]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), a protected amino acid derivative crucial for the synthesis of complex peptides. Due to the limited availability of specific quantitative solubility data in public literature for this particular compound, this guide offers qualitative solubility information for a closely related analogue, Boc-Thr(Bzl)-OH, and presents a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) group protects the side-chain hydroxyl function of the threonine residue. The N-methylation introduces conformational constraints and can enhance the metabolic stability and cell permeability of the resulting peptides. Understanding the solubility of this reagent is critical for efficient reaction setup, purification, and handling.

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on the physicochemical properties of similar protected amino acids, a general solubility profile can be inferred. The presence of the bulky, nonpolar Boc and benzyl protecting groups significantly influences its solubility, rendering it more soluble in organic solvents than in aqueous solutions.

For a close structural analogue, Boc-Thr(Bzl)-OH , qualitative solubility data is available from commercial suppliers. This information provides a useful starting point for solvent selection when working with this compound.

Data Presentation: Solubility of the Analogue Boc-Thr(Bzl)-OH

| Solvent | Chemical Class | Qualitative Solubility | Concentration |

| Dichloromethane (CH₂Cl₂) | Halogenated Hydrocarbon | Clearly Soluble | 1 mmole in 2 ml |

| Methanol (MeOH) | Alcohol | Soluble | Not specified |

Note: The N-methylation in this compound compared to Boc-Thr(Bzl)-OH is expected to slightly increase its lipophilicity, which may marginally alter its solubility profile. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents used in peptide synthesis, such as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Principle

This method is based on the equilibrium saturation of a solvent with the solute (this compound) at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

Materials and Equipment

-

This compound

-

Solvents of interest (e.g., water, methanol, ethanol, acetonitrile, DCM, THF, ethyl acetate, DMF)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., acetonitrile or DMF) to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to several vials. An excess is confirmed by the presence of undissolved solid.

-

Add a known volume of the test solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the range of the standard curve.

-

-

HPLC Analysis:

-

Analyze the prepared standard solutions and the diluted sample solutions by HPLC. An appropriate wavelength for UV detection should be selected (e.g., around 220 nm or 254 nm).

-

Inject equal volumes of each standard and sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by applying the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for assessing the solubility of this compound. Accurate solubility data is essential for the successful application of this reagent in peptide synthesis and other areas of chemical research.

An In-depth Technical Guide to the Stability and Storage of Boc-MeThr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH). Ensuring the chemical integrity of this critical building block is paramount for the successful synthesis of high-quality peptides and other pharmaceutical applications. This document outlines the inherent stability characteristics of its protecting groups, proposes a robust protocol for forced degradation studies, delineates potential degradation pathways, and details analytical methodologies for stability assessment.

Core Chemical Properties and General Stability

This compound incorporates three key chemical features that dictate its stability profile: the tert-butoxycarbonyl (Boc) protecting group, the O-benzyl (Bzl) ether, and the N-methylated peptide backbone.

-

Boc Group: The Boc group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions.[1] However, it is inherently labile to acidic conditions and will be cleaved to yield the free amine.[1]

-

Benzyl Group: The benzyl ether protecting the hydroxyl group of the threonine side chain is generally stable to a wide range of reaction conditions, including acidic and basic environments commonly used in peptide synthesis.[2] Its removal typically requires more rigorous methods such as catalytic hydrogenolysis or treatment with strong acids.[2]

-

N-Methyl Group: The presence of a methyl group on the nitrogen atom of the amino acid backbone can significantly enhance the proteolytic stability of peptides containing this residue.[3] This modification can also influence the conformational properties of the resulting peptide.[3]

Overall, Boc-amino acids are generally stable and can be stored for extended periods if handled correctly.[1]

Recommended Storage and Handling

Based on information from various suppliers of similar protected amino acids, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Source |

| Temperature | 2-8°C | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | General laboratory best practice |

| Moisture | Keep in a tightly sealed container in a dry place | [5] |

| Light | Protect from light | General laboratory best practice |

Proper handling, including the use of appropriate personal protective equipment such as gloves and safety glasses, is essential.[6][7]

Proposed Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[8][9] The following is a proposed protocol for conducting forced degradation studies on this compound. A concentration of 1 mg/mL of the compound in the respective stress solution is recommended.[10]

Experimental Protocols

| Stress Condition | Reagent/Condition | Temperature | Time Points | Termination of Stress |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 hours | Neutralization with 0.1 M NaOH |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24 hours | Neutralization with 0.1 M HCl |

| Oxidation | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours | Quenching with sodium bisulfite solution |

| Thermal Degradation | Solid State | 80°C | 0, 1, 3, 7 days | Cooling to room temperature |

| Photolytic Degradation | Solution (in Methanol) | Room Temperature | 0, 1, 3, 7 days | Storage in a light-proof container |

Experimental Workflow for Forced Degradation Studies

References

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Boc-His(Bzl)-OH = 98.0 TLC 20898-44-6 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Spectroscopic and Analytical Characterization of Boc-MeThr(Bzl)-OH: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH), a key building block in peptide synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The following tables summarize the expected chemical shifts, absorption bands, and mass-to-charge ratios.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The following table presents the characteristic chemical shifts for this compound.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.25 - 7.40 | m | 5H |

| -CH₂- (Benzyl) | 4.50 - 4.65 | m | 2H |

| α-CH | ~4.30 | d | 1H |

| β-CH | ~4.10 | m | 1H |

| N-CH₃ | ~2.90 | s | 3H |

| -C(CH₃)₃ (Boc) | 1.45 | s | 9H |

| γ-CH₃ | ~1.20 | d | 3H |

Note: Chemical shifts are predicted based on analogous compounds and can vary slightly depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in this compound.

| Carbon | Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~173 |

| C=O (Boc) | ~156 |

| Aromatic (C-ipso, Benzyl) | ~138 |

| Aromatic (CH, Benzyl) | ~128.5, ~128.0, ~127.8 |

| -C(CH₃)₃ (Boc) | ~80 |

| β-CH | ~78 |

| -CH₂- (Benzyl) | ~72 |

| α-CH | ~65 |

| N-CH₃ | ~32 |

| -C(CH₃)₃ (Boc) | ~28.5 |

| γ-CH₃ | ~16 |

Note: Chemical shifts are predicted based on analogous compounds and can vary slightly depending on the solvent and concentration used.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically acquired as a thin film or using a potassium bromide (KBr) pellet.[3][4]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1710-1730 | Strong |

| C=O Stretch (Boc) | ~1690 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₇H₂₅NO₅), the expected mass-to-charge ratios are listed below.

| Ion | Expected m/z | Fragmentation |

| [M+H]⁺ | ~324.17 | Molecular Ion |

| [M-Boc+H]⁺ | ~224.12 | Loss of the Boc group |

| [M-C₄H₈+H]⁺ | ~268.12 | Loss of isobutylene from Boc group |

Note: Mass spectrometric analysis of tert-butoxycarbonyl-protected amino acids often follows predictable fragmentation patterns. A common fragmentation includes the loss of the Boc group (100 Da).[5]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Data Acquisition [4][6][7]

-

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

-

FT-IR Data Acquisition [3][4][8][9]

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean salt plate should be collected prior to sample analysis.

-

Mass Spectrometry Data Acquisition [10][11][12]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

An acid, such as formic acid (0.1%), may be added to promote ionization.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized and purified compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy Boc-N-Me-Tyr(Bzl)-OH | 64263-81-6 [smolecule.com]

- 6. nmr-bio.com [nmr-bio.com]

- 7. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 8. amherst.edu [amherst.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

Purity Analysis of Boc-MeThr(Bzl)-OH by HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of Boc-MeThr(Bzl)-OH (N-α-tert-Butoxycarbonyl-N-methyl-O-benzyl-L-threonine) using High-Performance Liquid Chromatography (HPLC). The purity of protected amino acids is of paramount importance in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of deletion sequences, truncated peptides, and other side products, ultimately impacting the yield and purity of the final peptide.[1] This guide details a robust reversed-phase HPLC (RP-HPLC) method, including a comprehensive experimental protocol, data interpretation, and potential challenges. The information presented herein is intended to assist researchers, scientists, and drug development professionals in establishing effective quality control procedures for this critical raw material.

Introduction

This compound is a valuable N-methylated and side-chain protected amino acid derivative used in the synthesis of complex peptides.[2] The N-methyl group can enhance the metabolic stability and conformational properties of the resulting peptide, while the benzyl ether protects the threonine side-chain hydroxyl group during peptide coupling reactions.[2][3] The quality of this compound directly influences the efficiency of peptide synthesis and the purity of the final product. Therefore, a reliable analytical method to assess its purity is essential.

Reversed-phase HPLC is the most common and effective technique for analyzing the purity of protected amino acids.[4][5] This method separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of potential impurities.

Experimental Protocol

This section details a recommended RP-HPLC method for the purity analysis of this compound.

Materials and Reagents

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Reference standard of this compound (if available)

Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV detector is suitable. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) TFA in water |

| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |

| Gradient Elution | 30% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Accurately weigh approximately 5 mg of the this compound sample.

-

Dissolve the sample in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a concentration of approximately 1 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and Interpretation

The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Representative HPLC Data

The following table summarizes typical results that could be expected from the HPLC analysis of a this compound sample.

| Peak No. | Retention Time (min) | Peak Area | Area % | Potential Identity |

| 1 | 3.2 | 1500 | 0.05 | Unprotected N-methyl-threonine |

| 2 | 8.5 | 4500 | 0.15 | Boc-MeThr-OH (incomplete benzylation) |

| 3 | 12.8 | 2985000 | 99.50 | This compound (Main Product) |

| 4 | 14.1 | 9000 | 0.30 | Diastereomeric impurity |

Note: The retention times and peak areas are illustrative and may vary depending on the specific HPLC system, column, and sample.

Identification of Impurities

Potential impurities in this compound can arise from the synthetic process and include:

-

Starting materials: Unprotected or partially protected precursors such as N-methyl-threonine or Boc-MeThr-OH.

-

Byproducts of synthesis: These can include diastereomers if the starting threonine was not enantiomerically pure, or products of incomplete reactions (e.g., incomplete benzylation of the side chain).[4]

-

Degradation products: Prolonged storage or exposure to harsh conditions can lead to the degradation of the protected amino acid.

Visualization of Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

References

The Pivotal Role of N-Methylation in Boc-MeThr(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation is a critical chemical modification in peptide science, offering a strategic approach to enhance the therapeutic potential of peptide-based agents. This in-depth technical guide focuses on the role of N-methylation in the synthetic amino acid building block, N-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-threonine (Boc-MeThr(Bzl)-OH). We will explore the profound impact of the N-methyl group on the conformational dynamics, chemical reactivity, and ultimately, the pharmaceutical properties of peptides incorporating this moiety. This document provides a comprehensive overview of its structural implications, comparative quantitative data, detailed experimental protocols for its use and characterization, and visual representations of relevant workflows and pathways.

Introduction: The Significance of N-Methylation in Peptide Drug Design

Peptides are highly specific and potent biological molecules, but their therapeutic application is often hampered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a key strategy to overcome these limitations.[2] This modification imparts significant resistance to enzymatic degradation by proteases and can enhance a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors, thereby increasing lipophilicity.[1][3] The incorporation of N-methylated amino acids, such as this compound, allows for precise control over the conformational properties of a peptide, which can lead to improved receptor binding affinity and selectivity.[3]

The Core Role of the N-Methyl Group in this compound

The introduction of a methyl group on the nitrogen atom of the threonine residue in this compound has several profound effects:

-

Steric Hindrance and Conformational Restriction: The N-methyl group introduces steric bulk that restricts the rotation around the Cα-N bond of the peptide backbone.[3] This conformational constraint can favor specific secondary structures, such as β-turns, and reduce the overall flexibility of the peptide chain. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Elimination of Hydrogen Bond Donor: The replacement of the amide proton with a methyl group removes a hydrogen bond donor. This has two major consequences:

-

Increased Proteolytic Resistance: Proteolytic enzymes often recognize and bind to the peptide backbone through hydrogen bonding. The absence of the amide proton in an N-methylated residue disrupts this recognition, rendering the adjacent peptide bond less susceptible to cleavage.[2]

-

Enhanced Membrane Permeability: The reduction in hydrogen bonding capacity increases the lipophilicity of the peptide, which can facilitate its passive diffusion across cellular membranes.[3]

-

-

Modulation of cis/trans Isomerization: The peptide bond preceding an N-methylated residue can adopt both cis and trans conformations, with a lower energy barrier for isomerization compared to non-methylated peptide bonds. The presence of both isomers can be detected by NMR and can influence the overall conformational landscape and biological activity of the peptide.[4]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize representative quantitative data illustrating the effects of N-methylation on key peptide properties. While specific data for peptides containing solely this compound are not extensively published, the trends observed with other N-methylated amino acids are generally applicable.

Table 1: Enhancement of Proteolytic Stability

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Improvement |

| Model Peptide A | None | Trypsin | 15 min | - |

| Model Peptide A | N-Me-Thr | Trypsin | > 240 min | > 16 |

| Model Peptide B | None | Chymotrypsin | 30 min | - |

| Model Peptide B | N-Me-Thr | Chymotrypsin | > 360 min | > 12 |

| Model Peptide C | None | Human Serum | 45 min | - |

| Model Peptide C | N-Me-Thr | Human Serum | > 480 min | > 10 |

Note: Data is representative and compiled from various studies on N-methylated peptides to illustrate the expected impact of N-Methyl-L-threonine incorporation.[3]

Table 2: Improvement in Cell Permeability

| Peptide | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Improvement |

| Cyclic Hexapeptide (Parent) | Caco-2 | < 1.0 | - |

| Cyclic Hexapeptide (N-Methylated) | Caco-2 | 5.0 - 15.0 | 5 - 15 |

Note: Data is representative and illustrates the general trend observed for N-methylated cyclic peptides.[5][6]

Experimental Protocols

Protocol for Incorporation of this compound in Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of this compound into a peptide chain using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for optional Fmoc strategies if comparing)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3 x 1 min).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Wash the resin with DCM (3 x 1 min), Isopropanol (2 x 1 min), and DMF (3 x 1 min).

-

-

Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Wash the resin with DMF (3 x 1 min).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Coupling to a sterically hindered residue may require longer reaction times or a second coupling.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Bromophenol Blue test) to confirm the absence of free amines. A negative test indicates complete coupling.

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for the next amino acid to be coupled.

-

Final Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups (including the Bzl group on threonine) are removed using a strong acid, typically anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole).[7]

Protocol for NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool to confirm the incorporation of the N-methylated residue and to study its conformational effects.

Sample Preparation:

-

Lyophilize the purified peptide to a fluffy powder.

-

Weigh approximately 1-5 mg of the peptide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-5 mM.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz or higher field strength NMR spectrometer.

-

Experiments: 1D ¹H, 2D TOCSY, 2D NOESY or ROESY.

-

Key features to observe:

-

The appearance of a singlet peak for the N-methyl protons, typically between 2.7 and 3.1 ppm.[4]

-

Possible doubling of peaks for residues adjacent to the N-methylated threonine, indicating the presence of cis/trans isomers.[4]

-

Characteristic NOEs between the N-methyl protons and the α-proton of the preceding residue, which can help to determine the cis or trans conformation of the peptide bond.[4]

-

Protocol for Mass Spectrometric Characterization

Mass spectrometry is used to confirm the molecular weight of the final peptide and to verify the presence of the N-methylation.

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the peptide from any impurities using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

-

Mass Spectrometry (MS):

-

Ionize the eluting peptide using electrospray ionization (ESI) in positive ion mode.

-

Acquire full MS scans (MS1) to determine the mass-to-charge (m/z) ratio of the intact peptide. The expected mass will be 14 Da higher for each N-methylation compared to the non-methylated analogue.

-